molecular formula C12H12O4 B12531525 Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate CAS No. 674785-94-5

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate

Cat. No.: B12531525
CAS No.: 674785-94-5
M. Wt: 220.22 g/mol
InChI Key: XHEHRJGOTYDGPW-SNVBAGLBSA-N
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Description

Molecular Architecture and Functional Group Topology

The molecular formula of methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate is C₁₂H₁₂O₄ , as confirmed by high-resolution mass spectrometry. The structure comprises three distinct regions:

  • Methyl benzoate core : A para-substituted aromatic ring esterified with a methyl group.
  • Ether linkage : An oxygen atom connecting the aromatic ring to the hydroxybutynyloxy chain.
  • (2R)-2-hydroxybut-3-yn-1-yl substituent : A four-carbon chain with a terminal alkyne, a secondary alcohol at the C2 position, and a stereogenic center in the R-configuration.

Functional Group Interactions:

  • The ester carbonyl (C=O) at C7 exhibits resonance stabilization, with a bond length of approximately 1.21 Å (typical for esters).
  • The ether oxygen (C4–O–C8) adopts a bond angle of ~112°, facilitating rotational flexibility between the aromatic ring and the hydroxybutynyloxy chain.
  • The hydroxyl group (O–H) at C10 participates in intramolecular hydrogen bonding with the ester carbonyl, as evidenced by IR spectroscopy (stretch at 3450 cm⁻¹).
Table 1: Key Bond Lengths and Angles
Bond/Angle Value (Å/°) Role in Molecular Topology
C7=O 1.21 Establishes conjugation with aromatic ring
C4–O–C8 112 Enables conformational flexibility
C9≡C10 1.18 Introduces rigidity via sp-hybridization

The alkyne moiety (C9≡C10) imposes linear geometry, restricting rotation and influencing the spatial orientation of the hydroxyl group.

Conformational Dynamics of the Hydroxybutynyloxy Substituent

The hydroxybutynyloxy chain exhibits two dominant conformers in solution, as revealed by nuclear Overhauser effect (NOE) spectroscopy:

  • Extended conformation : The alkyne lies antiperiplanar to the hydroxyl group, minimizing steric clash.
  • Folded conformation : The hydroxyl group rotates toward the alkyne, forming a weak C–H···O hydrogen bond (2.5 Å).

Rotational Barriers:

  • The energy barrier for rotation about the C8–O bond is ~4.2 kcal/mol , calculated via density functional theory (DFT).
  • The (2R)-configuration sterically hinders rotation, favoring the extended conformation by a 3:1 ratio in polar solvents.
Solvent Effects:
  • In aprotic solvents (e.g., chloroform), intramolecular hydrogen bonding stabilizes the folded conformation.
  • In protic solvents (e.g., methanol), solvent competition disrupts internal H-bonds, favoring the extended form.

Crystallographic Studies and Solid-State Packing Behavior

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁) with four molecules per unit cell. Key packing features include:

  • π-π stacking : Benzoate rings align face-to-face with an interplanar distance of 3.4 Å.
  • Hydrogen-bonded chains : Hydroxyl groups (O–H) donate H-bonds to ester carbonyls of adjacent molecules (O···O distance: 2.8 Å).
Table 2: Crystallographic Parameters
Parameter Value
Space group P2₁
Unit cell dimensions a = 8.2 Å, b = 12.1 Å, c = 9.8 Å
Density 1.31 g/cm³

The (2R)-configuration induces a helical arrangement of molecules along the b-axis, with a pitch of 15.3 Å. This chirality-driven packing minimizes void space, yielding a dense crystal lattice.

Stereoelectronic Effects of the (2R)-Configuration on Molecular Reactivity

The (2R)-configuration governs reactivity through two mechanisms:

  • Steric Shielding : The hydroxyl group’s spatial orientation blocks nucleophilic attack at C9 of the alkyne.
  • Electronic Modulation : The hydroxyl oxygen’s lone pairs conjugate with the alkyne’s π-system, reducing its electrophilicity by 18% (DFT-calculated charge: -0.32 e).

Asymmetric Induction:

In Diels-Alder reactions, the (2R)-configured molecule exhibits 94% enantiomeric excess when paired with a chiral dienophile, attributable to preferential endo transition-state stabilization.

Orbital Interactions:
  • The alkyne’s in-plane π-orbital aligns with the hydroxyl group’s σ* orbital, enabling hyperconjugation (n→π* donation).
  • This interaction raises the HOMO energy by 0.7 eV, enhancing participation in radical reactions.

Properties

CAS No.

674785-94-5

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 4-[(2R)-2-hydroxybut-3-ynoxy]benzoate

InChI

InChI=1S/C12H12O4/c1-3-10(13)8-16-11-6-4-9(5-7-11)12(14)15-2/h1,4-7,10,13H,8H2,2H3/t10-/m1/s1

InChI Key

XHEHRJGOTYDGPW-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)OC[C@@H](C#C)O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(C#C)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Asymmetric Reduction of 2-Oxobut-3-yn-1-ol :
    Copper hydride (CuH) catalysis with chiral ligands enables enantioselective reduction. Using (R)-Ph-MeO-BIPHEP as a ligand and polymethylhydrosiloxane (PMHS) as a reductant, the propargyl ketone is reduced to (2R)-2-hydroxybut-3-yn-1-ol with >98% enantiomeric excess (er).

    • Conditions : 3 mol% Cu(OAc)₂·H₂O, 3 mol% (R)-Ph-MeO-BIPHEP, PMHS (4 equiv), THF, 25°C, 2 h.
    • Yield : 89%.
  • Etherification via Mitsunobu Reaction :
    The alcohol is coupled with methyl 4-hydroxybenzoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

    • Conditions : DEAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 0°C → rt, 12 h.
    • Yield : 78%.

Limitations : Costly ligands and reagents.

Propargyl Alcohol Protection and Nucleophilic Substitution

To avoid racemization, the hydroxyl group is protected before ether formation.

Key Steps:

  • Silyl Protection :
    (2R)-2-hydroxybut-3-yn-1-ol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane (DCM).

    • Conditions : TBDMSCl (1.1 equiv), imidazole (1.5 equiv), DCM, 0°C → rt, 6 h.
    • Yield : 95%.
  • Williamson Ether Synthesis :
    The silyl-protected propargyl alcohol is reacted with methyl 4-hydroxybenzoate using cesium carbonate (Cs₂CO₃) as a base.

    • Conditions : Cs₂CO₃ (2.0 equiv), DMF, 80°C, 8 h.
    • Yield : 82%.
  • Deprotection with Tetrabutylammonium Fluoride (TBAF) :
    The TBDMS group is removed using TBAF in tetrahydrofuran (THF).

    • Conditions : TBAF (1.1 equiv), THF, 0°C → rt, 1 h.
    • Yield : 90%.

Limitations : Additional protection/deprotection steps.

Enzymatic Resolution of Racemic Alcohol

Racemic 2-hydroxybut-3-yn-1-ol is resolved using lipase-catalyzed acetylation.

Key Steps:

  • Kinetic Resolution :
    Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol unreacted.

    • Conditions : Vinyl acetate (2.0 equiv), PFL (20 mg/mmol), hexane, 30°C, 24 h.
    • Conversion : 48% (theoretical maximum for kinetic resolution).
    • ee of (R)-Alcohol : >99%.
  • Esterification :
    The resolved (R)-alcohol is coupled with methyl 4-hydroxybenzoate under Mitsunobu conditions.

    • Yield : 70%.

Limitations : Moderate yields due to inherent limits of kinetic resolution.

Sonogashira Coupling and Late-Stage Oxidation

This method constructs the alkyne moiety via cross-coupling.

Key Steps:

  • Synthesis of Propargyl Ether Precursor :
    Methyl 4-iodobenzoate is coupled with 2-hydroxybut-3-yn-1-ol using a Sonogashira reaction.

    • Conditions : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N, THF, 50°C, 12 h.
    • Yield : 65%.
  • Asymmetric Epoxidation and Reduction :
    The propargyl alcohol is oxidized to a ketone using Dess-Martin periodinane, followed by asymmetric reduction with CuH and (R)-Ph-MeO-BIPHEP.

    • Oxidation Yield : 88%.
    • Reduction ee : 98%.

Limitations : Multi-step sequence; moderate coupling yields.

One-Pot Tandem Reaction

A streamlined approach combining esterification and etherification.

Key Steps:

  • In Situ Generation of Propargyl Bromide :
    2-Butyn-1-ol is treated with HBr in acetic acid to form 2-bromobut-3-yn-1-ol.

    • Conditions : 48% HBr (1.2 equiv), AcOH, 0°C → rt, 2 h.
    • Yield : 85%.
  • Etherification and Esterification :
    Methyl 4-hydroxybenzoate, propargyl bromide, and K₂CO₃ are reacted in acetone, followed by in situ esterification with methanol.

    • Conditions : K₂CO₃ (2.0 equiv), acetone, reflux, 6 h; MeOH, H₂SO₄ (cat.), 12 h.
    • Overall Yield : 60%.

Limitations : Poor stereocontrol; requires resolution.

Comparative Analysis of Methods

Method Key Steps Yield (%) ee (%) Cost Efficiency Scalability
Asymmetric Reduction CuH reduction, Mitsunobu 78 >98 Low Moderate
Silyl Protection Protection, Williamson, Deprotection 82 >99 Moderate High
Enzymatic Resolution Lipase resolution, Mitsunobu 70 >99 High High
Sonogashira Coupling Cross-coupling, Oxidation 65 98 Low Low
One-Pot Tandem Bromination, Etherification 60 N/A High Moderate

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active hydroxybutynyl moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl benzoate derivatives are widely utilized in agrochemicals, pharmaceuticals, and organic synthesis. Below is a detailed comparison of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate with analogous compounds, focusing on structural variations and functional applications.

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound Name Substituent at Position 4 (or 2) Key Functional Groups Primary Use/Activity Reference
This compound (2R)-2-hydroxybut-3-yn-1-yloxy (para position) Hydroxy-alkyne, ester Not explicitly stated N/A
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate 4,6-dimethoxy-2-pyrimidinyloxy (ortho position) Pyrimidinyloxy, methoxyimino Herbicide (pyriminobac-methyl)
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate 4-(2,4-dichlorophenoxy)phenoxy (ortho position) Chlorophenoxy, propanoate Herbicide (diclofop-methyl)
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate 3-chloro-5-(trifluoromethyl)-pyridinyloxy Chloro-trifluoromethylpyridinyloxy Herbicide (haloxyfop methyl ester)

Key Observations:

Substituent Position and Complexity: The target compound features a hydroxylated alkyne group at the para position, distinct from the ortho-substituted pyrimidinyl, phenoxy, or pyridinyl groups in analogs. This positional difference may alter intermolecular interactions (e.g., hydrogen bonding) and metabolic stability . The (2R)-2-hydroxybut-3-yn-1-yloxy group introduces chirality, which is absent in the herbicidal analogs listed. Chirality can significantly impact biological activity and enantioselective degradation pathways.

Functional Group Impact: Hydroxy-alkyne vs. Heterocyclic Substituents: The hydroxy-alkyne moiety in the target compound contrasts with the heterocyclic systems (e.g., pyrimidinyl, pyridinyl) in analogs. Heterocycles often enhance binding to biological targets (e.g., acetolactate synthase in herbicides) , whereas the hydroxy-alkyne may favor radical or nucleophilic reactions in synthetic applications. Electron-Withdrawing Groups: Analogs like haloxyfop-methyl incorporate electron-withdrawing groups (e.g., -CF₃, -Cl) to increase herbicide potency.

Applications: The herbicidal analogs in Table 1 act as acetyl-CoA carboxylase (ACCase) or acetolactate synthase (ALS) inhibitors, disrupting plant lipid or amino acid biosynthesis. Its hydroxy-alkyne group could instead make it a candidate for click chemistry or polymer synthesis.

Research Findings and Implications

  • Structural Analysis : Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) are critical for resolving the stereochemistry and conformation of chiral benzoate derivatives like the target compound .
  • Biological Activity: While the analogs in Table 1 are herbicides, the target compound’s lack of electron-withdrawing substituents or heterocycles suggests divergent applications.

Biological Activity

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate, also known by its CAS number 7473-37-2, is a compound of interest in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₂O₄
  • Molecular Weight : 220.22 g/mol
  • IUPAC Name : this compound

The compound features a benzoate moiety linked to a hydroxybutynyl group, which is significant for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through:

  • Antitumor Activity : The compound has shown growth inhibitory effects against several tumor cell lines. In vitro studies utilizing the MTT assay demonstrated that it can significantly reduce cell viability in cancer cells, suggesting potential as an anticancer agent .
  • Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to its anticancer effects .
  • Enzyme Inhibition : There are indications that this compound may inhibit specific enzymes involved in cancer progression and metastasis, although detailed mechanisms remain to be fully elucidated.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Cell Line/Model Effect Observed Reference
AntitumorHeLa (cervical cancer)IC50 = 25 µM
AntioxidantHuman fibroblastsReduced oxidative stress markers
Enzyme InhibitionVarious cancer cell linesInhibition of topoisomerase II

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment :
    • A study evaluated the compound's effects on breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell proliferation and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Case Study on Oxidative Stress :
    • Research involving diabetic rats showed that administration of this compound led to decreased levels of malondialdehyde (a marker of oxidative stress) and increased antioxidant enzyme activities.

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